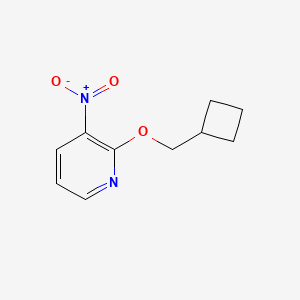

2-(Cyclobutylmethoxy)-3-nitropyridine

Description

2-(Cyclobutylmethoxy)-3-nitropyridine (CAS: 1049729-98-7) is a nitro-substituted pyridine derivative featuring a cyclobutylmethoxy group at the 2-position. This compound is part of a broader class of alkoxy-3-nitropyridines, which are intermediates in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)9-5-2-6-11-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGBFASYAQYMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclobutylmethoxy)-3-nitropyridine is a synthetic compound with potential biological activities, particularly in medicinal chemistry. Its structure, featuring a nitro group and a cyclobutylmethoxy substituent, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2O2

- CAS Number : 1049729-98-7

The presence of the nitro group (–NO₂) is significant for its biological activity, as it can participate in redox reactions and influence the compound's reactivity with biomolecules.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction within biological systems. This reduction can lead to the generation of reactive intermediates that interact with cellular macromolecules, potentially resulting in:

- Antimicrobial Activity : Nitro compounds are known for their ability to induce oxidative stress in microorganisms, leading to cell death. This mechanism is particularly relevant for pathogens such as Helicobacter pylori and Mycobacterium tuberculosis .

- Antineoplastic Effects : The compound may exhibit cytotoxic properties against cancer cells through similar mechanisms involving redox reactions that disrupt cellular functions .

Biological Activity Overview

Research has shown that nitro-substituted pyridines often possess a range of biological activities. The following table summarizes some of the key activities associated with this compound and related compounds:

Case Studies

-

Antimicrobial Activity :

A study examined the antimicrobial efficacy of various nitro-substituted compounds, including derivatives of pyridine. Results indicated that compounds with a nitro group exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating bacterial infections . -

Cytotoxicity Against Cancer Cells :

Research focused on the cytotoxic effects of nitropyridines revealed that several derivatives induced apoptosis in cancer cell lines through oxidative stress mechanisms. This suggests that this compound may also have similar anticancer properties, warranting further investigation into its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

2-(Cyclobutylmethoxy)-3-nitropyridine has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting specific cancer cell lines. It may interfere with signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.

Neuroscience

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its mechanism may involve modulation of neurotransmitter systems or neuroprotective effects.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in specific cancer cell lines | |

| Antimicrobial | Effective against various bacterial strains | |

| Neuroprotective | Potential effects on neurotransmitter systems | Ongoing research |

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) models. The compound was found to induce apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro testing showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its effectiveness compared to existing antibiotics.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bulkier groups (e.g., benzhydryloxy in ) may hinder crystallization, whereas smaller alkoxy groups (e.g., methoxy in ) often result in higher synthetic yields. The cyclobutylmethoxy group in the target compound balances steric demand and synthetic feasibility.

- Synthetic Yields : Hydrazine derivatives (e.g., compound 2i in ) achieve high yields (85%) due to favorable hydrazone formation kinetics. In contrast, methoxy-substituted nitropyridines (e.g., 7d in ) are synthesized in 80% yield via established alkylation protocols.

Spectroscopic and Crystallographic Data

Spectroscopic Trends

- IR Spectroscopy : Compounds with hydrazinyl substituents (e.g., 2i–2m in ) exhibit characteristic N–H (3100–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C=C (1500–1550 cm⁻¹) stretches. The absence of N–H bands in 2-(Cyclobutylmethoxy)-3-nitropyridine would distinguish it from hydrazine derivatives.

- NMR : Methoxy groups (e.g., in 7d ) show distinct singlet peaks at ~3.9 ppm (¹H) and ~55 ppm (¹³C). Cyclobutylmethoxy protons are expected to resonate as multiplets between 1.5–2.5 ppm due to the cyclobutane ring’s strain .

Crystallographic Comparisons

- 2-(Benzhydryloxy)-3-nitropyridine (): Crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.1644 Å, b = 14.5766 Å, c = 12.9462 Å, and β = 91.902°. The dihedral angle between the pyridine and benzhydryloxy rings is 73.8°, indicating significant steric distortion.

- This compound : While crystallographic data are unavailable, the smaller cyclobutyl group likely reduces steric hindrance, resulting in tighter molecular packing compared to benzhydryloxy derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.